molecular formula C30H22N2O5 B2402634 N-(benzo[d][1,3]dioxol-5-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide CAS No. 888463-26-1

N-(benzo[d][1,3]dioxol-5-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide

Cat. No.: B2402634
CAS No.: 888463-26-1
M. Wt: 490.515
InChI Key: DEDRKUFVXVPUAE-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a benzo[d][1,3]dioxole moiety, and a diphenylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Diphenylacetamido Group: This can be done via amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(2,2-diphenylacetyl)amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O5/c33-29(26(19-9-3-1-4-10-19)20-11-5-2-6-12-20)32-27-22-13-7-8-14-23(22)37-28(27)30(34)31-21-15-16-24-25(17-21)36-18-35-24/h1-17,26H,18H2,(H,31,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDRKUFVXVPUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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